1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Properties
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSCPUAGLQPUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCCl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ketones.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using reagents like 2-chloroethylamine or 2-chloroethanol.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the thiophenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:
1-(2-chloroethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-indazole: Similar structure but with a phenyl group instead of a thiophenyl group.
1-(2-chloroethyl)-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole: Contains a pyridinyl group, which may alter its chemical and biological properties.
Biological Activity
1-(2-chloroethyl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN3S. Its structure features a tetrahydroindazole core with a thiophene ring and a chloroethyl substituent, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of Cell Proliferation : Many indazole derivatives have shown antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents.
- Microtubule Disruption : Compounds that affect microtubule dynamics can lead to cell cycle arrest and apoptosis.
Anticancer Activity
A study evaluated the anticancer potential of similar indazole derivatives. The results showed that these compounds could significantly inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values ranging from 52 nM to 74 nM. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction through tubulin polymerization inhibition .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 52 | G2/M phase arrest |
| 2 | MDA-MB-231 | 74 | Apoptosis induction |
Cytotoxicity Studies
The cytotoxic effects were assessed using various assays. For instance, the compound exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells like MCF-10A. This selectivity is crucial for minimizing side effects in therapeutic applications .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial involving an indazole derivative showed promising results in patients with advanced breast cancer. The treatment led to significant tumor reduction in a subset of participants.
- Case Study 2 : In vitro studies demonstrated that the compound could enhance the effects of existing chemotherapeutics when used in combination therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
